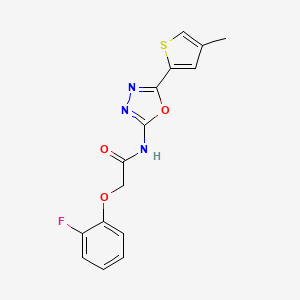

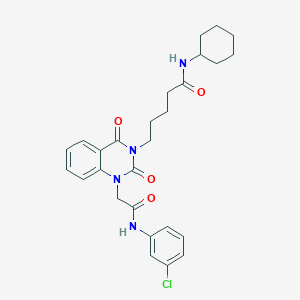

5-((4-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"5-((4-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile" represents a complex molecule that likely exhibits multifaceted biological and chemical properties due to its diverse functional groups and structural complexity. Compounds with similar frameworks have been explored for various applications, including medicinal chemistry, due to their potential interaction with biological targets.

Synthesis Analysis

The synthesis of complex molecules involving piperazine and piperidine scaffolds, like our compound of interest, often employs multi-component reactions that provide a concise route to densely functionalized heterocycles. For example, Demidov et al. (2021) described a three-component condensation process that efficiently synthesizes carbonitrile derivatives, which could be analogous to the synthesis of our target compound (Demidov, Osyanin, Osipov, & Klimochkin, 2021).

Molecular Structure Analysis

The molecular structure of compounds containing piperazine and piperidine units, as well as thiophene and carbonitrile groups, is characterized by their potential for diverse chemical reactivity and interaction with biological systems. Advanced techniques such as X-ray diffraction and NMR spectroscopy are typically employed to elucidate their complex structures, as demonstrated by Feng (2011) in the synthesis and characterization of related pyridine derivatives (Feng, 2011).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions between the nitrogen atoms in the piperazine and piperidine rings and other chemical entities. These reactions can lead to the formation of novel heterocyclic compounds with potential biological activity, as explored by Sun et al. (2019) in their work on pyrido[4,3-d][1,3]oxazine derivatives (Sun, Huang, Li, Wang, & Luo, 2019).

Physical Properties Analysis

The physical properties of such complex molecules, including melting points, boiling points, and solubility, are influenced by their molecular structure. The presence of multiple nitrogen atoms, a thiophene ring, and a carbonitrile group in the compound suggests it would have unique solubility characteristics in various solvents, crucial for its application in chemical and biological assays.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, of molecules containing piperazine, piperidine, thiophene, and carbonitrile groups are significantly diverse. The trifluoromethyl group attached to the pyridine ring could enhance the molecule's lipophilicity, potentially affecting its interaction with biological targets. Studies such as those by Mahesh, Perumal, and Pandi (2004) on related naphthyridine derivatives provide insight into the chemical behavior of such compounds (Mahesh, Perumal, & Pandi, 2004).

Aplicaciones Científicas De Investigación

Dieckmann Cyclization

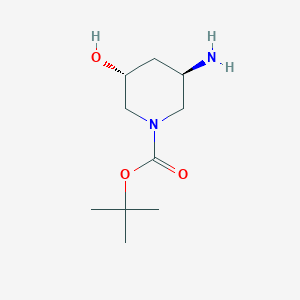

The compound is involved in Dieckmann cyclization processes, a method for forming piperazine-2,5-diones. This process utilizes specific substructures activated by various functional groups, assembled through standard acylation and oxidation processes starting from β-(alkylamino)alcohol or similar compounds (Aboussafy & Clive, 2012).

Synthesis of Fused Pyridine Derivatives

A series of novel pyridine and fused pyridine derivatives, including the compound , are prepared from certain starting materials, leading to the formation of triazolopyridine derivatives. These derivatives are further transformed to produce pyridine–pyrazole hybrid derivatives with antimicrobial and antioxidant activity (Flefel et al., 2018).

Synthesis of Star-Shaped Functionalized Monomers

The compound is used in the synthesis of star-shaped thiophene and pyrrole functionalized monomers, which are subsequently copolymerized with thiophene and pyrrole in specific conditions. The copolymers demonstrate unique optoelectrochemical properties (Ak & Toppare, 2009).

Three-Component Condensation

This compound is part of a three-component reaction process to synthesize trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles, which involves the formation of multiple bonds through cascade reactions (Demidov et al., 2021).

Design and Synthesis of Herbicidal Agents

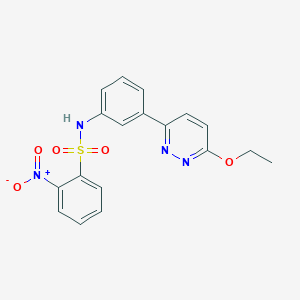

It is used in the design and synthesis of novel herbicidal agents, specifically pyrido[4,3-d][1,3]oxazine-8-carbonitrile derivatives showing significant inhibition against certain plants (Sun et al., 2019).

Propiedades

IUPAC Name |

5-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]thiophene-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N5S/c22-21(23,24)16-1-4-20(26-14-16)29-11-9-28(10-12-29)17-5-7-27(8-6-17)15-19-3-2-18(13-25)30-19/h1-4,14,17H,5-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQLCSNWZPMSBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)CC4=CC=C(S4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2498376.png)

![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2498378.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2498383.png)

![N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2498384.png)

![2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid](/img/structure/B2498389.png)

![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B2498390.png)